Metamorphosin A

Description

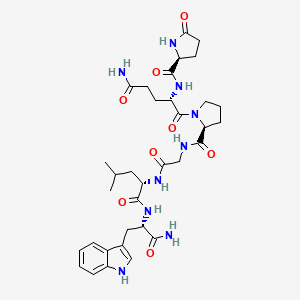

Structure

2D Structure

Properties

IUPAC Name |

(2S)-N-[(2S)-5-amino-1-[(2S)-2-[[2-[[(2S)-1-[[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]carbamoyl]pyrrolidin-1-yl]-1,5-dioxopentan-2-yl]-5-oxopyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H47N9O8/c1-18(2)14-25(32(49)42-24(30(36)47)15-19-16-37-21-7-4-3-6-20(19)21)40-29(46)17-38-33(50)26-8-5-13-43(26)34(51)23(9-11-27(35)44)41-31(48)22-10-12-28(45)39-22/h3-4,6-7,16,18,22-26,37H,5,8-15,17H2,1-2H3,(H2,35,44)(H2,36,47)(H,38,50)(H,39,45)(H,40,46)(H,41,48)(H,42,49)/t22-,23-,24-,25-,26-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKEQKKNLRDPCST-LROMGURASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N)NC(=O)CNC(=O)C3CCCN3C(=O)C(CCC(=O)N)NC(=O)C4CCC(=O)N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N)NC(=O)CNC(=O)[C@@H]3CCCN3C(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]4CCC(=O)N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H47N9O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

709.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157622-03-2 | |

| Record name | Metamorphosin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0157622032 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Biological Roles and Functional Modalities of Metamorphosin a

Regulation of Larval Settlement and Metamorphosis in Invertebrates

Metamorphosis in many marine invertebrates involves a transition from a free-swimming larval stage to a sessile adult form, a process often triggered by external environmental cues. tandfonline.compnas.orgwikipedia.org Metamorphosin A and related peptides are key internal signals that orchestrate these complex developmental changes. nih.govnih.gov

Inductive Roles in Cnidarian Metamorphosis

The inductive role of this compound and similar peptides is well-documented in several cnidarian species.

Hydractinia echinata : In the marine hydroid Hydractinia echinata, metamorphosis is naturally induced by chemical signals from environmental bacteria. nih.govresearchgate.net this compound was identified as a peptide that can induce metamorphosis even in isolated posterior parts of larvae, which are typically unresponsive to most other artificial inducers. nih.gov This suggests that this compound is a crucial component of the internal signaling pathway that governs pattern formation, cell proliferation, and differentiation during metamorphosis. nih.gov

Corals : In reef-building corals of the genus Acropora, neuropeptides from the GLWamide family, which are structurally related to this compound, have been shown to induce metamorphosis. researchgate.netnih.gov For instance, the peptide Hym-248 can trigger the transformation of planula larvae into polyps. researchgate.net This indicates that a conserved neuropeptide signaling mechanism is involved in the metamorphosis of various cnidarians. nih.gov While natural settlement is often triggered by cues from crustose coralline algae, these peptides can bypass the settlement phase and directly initiate metamorphosis. nih.govnsf.gov

Clytia hemisphaerica : The hydrozoan Clytia hemisphaerica also utilizes a GLW-amide neuropeptide to trigger the transformation of its planula larva into a primary polyp. nih.govnih.gov While natural metamorphosis is initiated by cues from bacterial biofilms, synthetic GLW-amide peptides are used in laboratory settings to induce this process efficiently. nih.govbiorxiv.orgresearchgate.net The sequence of the peptide used is similar to this compound, highlighting the conserved nature of these metamorphic inducers across different hydrozoan species. nih.gov

Table 1: Inductive Peptides in Cnidarian Metamorphosis

| Species | Peptide Family/Name | Role in Metamorphosis |

|---|---|---|

| Hydractinia echinata | This compound (pGlu-Gln-Pro-Gly-Leu-TrpNH2) | Induces metamorphosis, reactivating developmental processes. nih.gov |

| Acropora sp. (Corals) | GLWamides (e.g., Hym-248) | Induces metamorphosis of planula larvae. researchgate.net |

Modulatory Effects on Metamorphic Timing

Beyond simply inducing metamorphosis, related neuropeptides can also influence the timing of this developmental transition.

Nematostella vectensis : In the sea anemone Nematostella vectensis, GLWamide neuropeptides, which are related to this compound, have been shown to regulate the timing of metamorphosis. elifesciences.orgfrontiersin.org Studies using CRISPR-Cas9 to create knockout mutants revealed that larvae lacking GLWamides still transform into polyps, but at a significantly slower rate than wild-type larvae. elifesciences.org The application of synthetic GLWamide peptides to these mutant larvae restored the normal rate of metamorphosis. elifesciences.org This demonstrates that in N. vectensis, these neuropeptides are not essential for metamorphosis itself but act as modulators that accelerate the process. elifesciences.org

Involvement in Other Protostome Settlement Processes

The role of related neuropeptides in larval settlement extends beyond cnidarians to other invertebrate groups like protostomes.

Platynereis dumerilii : In the marine annelid Platynereis dumerilii, a neuropeptide known as myoinhibitory peptide (MIP), which belongs to the ancient Wamide neuropeptide family like this compound, regulates larval settlement. pnas.orgnih.govpnas.org MIP is expressed in chemosensory-neurosecretory cells in the larval apical organ and triggers the cessation of swimming and the initiation of substrate exploration behaviors, which are characteristic of larval settlement. pnas.orgnih.gov This indicates a conserved role for this family of neuropeptides in controlling life-cycle transitions across different animal phyla. nih.gov

Involvement in Diverse Biological Systems Beyond Metamorphosis

The influence of this compound and its related peptides is not confined to metamorphosis. Evidence suggests their involvement in other fundamental physiological processes.

Potential Roles in Visceral Muscle Contraction

Peptides belonging to the same broad family as this compound have been implicated in the control of visceral muscle contraction. frontiersin.org Visceral smooth muscles are responsible for the slow, steady contractions that move substances through organs like the digestive tract. pressbooks.pub The identification of these peptides as suppressors of visceral muscle contraction in other invertebrates suggests a potential ancestral role in regulating the musculature of internal organs. frontiersin.org

Influence on Feeding and Digestive Physiology

There is emerging evidence that this class of neuropeptides may also influence feeding and digestive processes. frontiersin.orgcore.ac.uk The digestive system's function is to break down ingested food into absorbable molecules, a process involving coordinated muscle contractions and enzymatic activity. torvergata.itlumenlearning.com The potential role of these peptides in regulating gut muscle contraction points to a broader involvement in the physiological control of digestion. frontiersin.org

Table 2: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| pGlu-Gln-Pro-Gly-Leu-TrpNH2 |

| GLW-amide |

| Hym-248 |

| Myoinhibitory peptide (MIP) |

| Acetylcholine |

| Actin |

| Allatostatin-B |

| Ammonia |

| Amiloride |

| Arachidonic acid |

| Barium |

| Calcium |

| Collagen |

| Dopamine |

| Epinephrine |

| Glutamic acid |

| Heparan sulfate (B86663) proteoglycan |

| Homarine |

| Juvenile hormone |

| Lingual lipase |

| Lysophosphatidylcholine |

| Myosin |

| Nitric oxide |

| Perlecan |

| Polyamines |

| Taurine |

| Terribly reduced optic lobes (Trol) |

| Tetrabromopyrrole (TBP) |

| Tetraethylammonium |

| Troponin C |

Contributions to Reproductive Systems

This compound (MMA) plays a crucial role in the life cycle and reproductive strategies of certain marine invertebrates, particularly the hydrozoan Hydractinia echinata. nih.govmdpi.com Its primary recognized function is the induction of metamorphosis, the developmental transition of a free-swimming planula larva into a sessile, reproductive polyp. nih.govfrontiersin.org This transformation is a pivotal event in the life history of these organisms, marking the shift from a motile, non-reproductive stage to a stationary form capable of both asexual and sexual reproduction. researchgate.net By initiating morphogenesis, cell differentiation, and pattern formation, this compound acts as a key internal signal that enables the establishment of the adult polyp, which is the reproductive unit of the colony. nih.govqyaobio.com

This compound belongs to the GLWamide family of neuropeptides. mdpi.comnih.gov Research on other members of this family in related cnidarians, such as Hydra, has revealed broader roles in reproductive processes. In Hydra, which reproduces asexually through budding, GLWamide peptides are responsible for inducing the contraction of sphincter muscles, which leads to the detachment of mature buds from the parent polyp. nih.govd-nb.infonih.gov This action directly facilitates asexual reproduction by allowing new individuals to separate and become independent. While Hydra develops directly without a larval stage, the shared function of GLWamides in controlling key reproductive and developmental events highlights the conserved importance of this peptide family in the life cycles of hydrozoans. mdpi.comd-nb.info Furthermore, GLWamide peptides have been shown to trigger oocyte maturation and subsequent spawning in the hydrozoan jellyfish Cytaeis uchidae, directly linking them to the control of sexual reproduction. mdpi.com

| Neuropeptide/Family | Organism(s) | Contribution to Reproductive / Developmental Systems |

| This compound (MMA) | Hydractinia echinata | Induces metamorphosis of planula larva into a reproductive polyp. nih.govfrontiersin.org |

| GLWamide Family | Hydra magnipapillata | Induces detachment of mature buds during asexual reproduction. nih.govnih.gov |

| GLWamide Family | Cytaeis uchidae | Triggers oocyte maturation and spawning. mdpi.com |

| GLWamide (Hym-248) | Acropora (Corals) | Induces metamorphosis of planula larvae into polyps. nih.govfrontiersin.org |

| Antho-RFamide | Renilla koellikeri | Induces exfoliation of gamete follicles, leading to gamete release. frontiersin.org |

Association with Circadian Systems

While direct experimental evidence explicitly linking this compound to the regulation of circadian rhythms is not yet established, a plausible association can be inferred from the function of its broader peptide family and the fundamental connection between developmental timing and circadian control. Neuropeptides are known to be involved in regulating a wide array of biological processes, including circadian rhythms. pnas.orgpnas.org

In arthropods, Myoinhibitory Peptides (MIPs), which are part of the same Wamide superfamily as this compound, have been shown to have roles in the circadian system. nih.govfrontiersin.org For instance, MIP expression in the fruit fly, Drosophila melanogaster, cycles with a circadian rhythm, and spatial expression patterns in cockroach brains also suggest a function in circadian timing. nih.govfrontiersin.org This indicates that the ancestral Wamide signaling system, from which this compound is derived, has connections to the machinery of the biological clock.

Furthermore, major developmental transitions like metamorphosis are often precisely timed events, "gated" by the circadian clock to occur at specific times of day. nih.govnih.gov In insects, the circadian clock controls the timing of adult emergence by regulating when the final steps of metamorphosis are initiated. nih.govnih.gov This gating mechanism ensures that the vulnerable, newly transformed organism emerges under the most favorable environmental conditions. Given that this compound is the trigger for the profound developmental cascade of metamorphosis in Hydractinia, it is conceivable that its release or the sensitivity of the target cells to it is modulated by an endogenous circadian clock, thereby synchronizing this critical life event with the daily environmental cycle. nih.govfrontiersin.org However, further research is required to directly demonstrate this functional link in cnidarians.

Interplay with Environmental Cues and Microbial Interactions in Developmental Processes

The function of this compound is intricately linked to external signals from the environment, particularly those from microbial communities. nih.govtandfonline.com The metamorphosis of Hydractinia echinata larvae is not a spontaneous event; it is initiated in response to specific chemical cues released by environmental bacteria, notably species like Pseudoalteromonas espejiana. nih.govnsf.gov These bacteria, often found in biofilms on surfaces suitable for the adult polyp, provide the essential trigger that informs the motile larva of a safe and appropriate habitat for settlement. tandfonline.comnsf.gov

This compound acts as a crucial internal neurohormone that translates this external, microbial signal into a complex developmental program. nih.govmdpi.com The process is thought to begin with sensory neurons in the planula larva detecting the bacterial cues. nih.govoup.com This perception event then triggers an internal signaling cascade, leading to the release of neuropeptides, including this compound. nih.govehu.eus Once released, this compound acts on larval tissues to initiate the irreversible processes of metamorphosis, including cell death, differentiation, and the dramatic morphogenesis that transforms the larva into a polyp. nih.govehu.eus

This interplay represents a classic example of ecological developmental biology, where an organism's development is directly guided by symbiotic or environmental interactions. nsf.gov The larva relies on the bacterial signal to make the critical "decision" to metamorphose, and this compound is the key molecular effector of that decision. ehu.eus Research using synthetic LWamide peptides has shown that they can rescue metamorphosis competence in larvae where the endogenous peptides have been knocked down, confirming that these peptides are indispensable for transducing the external stimulus into a developmental response. ehu.eus This system ensures that the life cycle transition occurs only when and where the chances of survival and successful reproduction are highest.

Molecular Mechanisms and Signal Transduction Pathways

Receptor-Ligand Interactions of Metamorphosin A

The biological activity of this compound is initiated by its binding to specific receptors on the surface of target cells. This interaction is the first step in a signal transduction cascade that translates the extracellular signal into an intracellular response.

Identification and Characterization of Cognate Receptors

The cognate receptor for this compound and its related GLWamides in cnidarians has not yet been definitively identified and characterized. nih.gov While the most well-described receptors for the broader Wamide superfamily (to which GLWamides belong) in other organisms like insects are G-protein-coupled receptors (GPCRs), identifying the specific ortholog in cnidarians has proven challenging. nih.govfrontiersin.org This difficulty arises because cnidarian GPCRs often show more similarity to each other than to specific receptors in other animal lineages, complicating phylogenetic analysis. nih.gov

In protostomes, such as the fruit fly Drosophila, the receptor for myoinhibitory peptides (MIPs), which are considered orthologs of Wamides, is a rhodopsin-family GPCR. nih.gov This receptor was initially known as the sex peptide receptor (SPR) before its broader function was understood. nih.gov Research on these related systems shows that the C-terminal tryptophan residue of the peptide is critical for receptor activation, a feature that is also conserved in this compound. nih.gov

A promising strategy for identifying the this compound receptor in cnidarians is a large-scale combinatorial receptor de-orphanization approach, which involves systematically testing potential peptide-receptor pairs. nih.gov Until a receptor is formally identified and characterized, the direct downstream signaling events remain partially inferred from studies on related peptides in other organisms and the observed physiological effects of MMA.

Receptor-Ligand Expression Mapping in Relevant Tissues

While the specific receptor for this compound remains to be identified, studies on its functional homologues in Hydractinia echinata provide insight into where the ligand and, by extension, its receptor are likely active. In Hydractinia, the gene products for the LWamide family (which includes the functional equivalent of MMA) are found in nerve cells of the planula larva at the appropriate time and location to have a natural role in metamorphosis. researchgate.net This suggests that the receptors are expressed on cells that are targets for developmental signaling during the transition from larva to polyp.

Furthermore, LWamide transcripts are also detected in the nerve cells of primary and adult polyps, indicating that the signaling system is not limited to metamorphosis but is a multifunctional neuropeptide system. researchgate.net In the coral Acropora, the related neuropeptide Hym-248 induces metamorphosis, suggesting a species-specific receptor may exist on larval cells competent to undergo this transformation. frontiersin.org In the annelid Platynereis dumerilii, the MIP receptor is expressed in neurosecretory cells of the larval apical organ, adjacent to the cells expressing the MIP ligand, indicating a paracrine signaling mechanism that regulates larval settlement. pnas.org This spatial arrangement of ligand- and receptor-expressing cells in a key sensory and neurosecretory center highlights the precise localization required for this signaling system to function during development.

Intracellular Signaling Cascades Activated by this compound

Upon binding to its putative receptor, this compound initiates a series of intracellular events known as a signaling cascade. nih.gov This process amplifies the initial signal and directs the cell towards a specific response, such as differentiation or morphogenesis. goopenct.orgunits.it

Downstream Effectors and Secondary Messengers

The activation of a GPCR typically leads to the activation of effector enzymes and the production of small, non-protein molecules called second messengers. nih.govwikipedia.org These molecules, such as cyclic AMP (cAMP), inositol (B14025) triphosphate (IP3), and diacylglycerol (DAG), diffuse within the cell to relay the signal to various downstream targets. goopenct.orgwikipedia.orgbmglabtech.com

In the context of neuropeptide signaling similar to that expected for this compound, two major pathways are common:

The cAMP Pathway : An activated GPCR can stimulate the enzyme adenylyl cyclase, which converts ATP into cAMP. bmglabtech.comkhanacademy.org cAMP then typically activates protein kinase A (PKA), which phosphorylates target proteins, altering their activity and leading to changes in cellular processes like metabolism or gene expression. nih.govkhanacademy.org

The Phospholipase C Pathway : Alternatively, the receptor can activate the effector enzyme phospholipase C (PLC). goopenct.orgnih.gov PLC cleaves the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: IP3 and DAG. nih.gov IP3 diffuses into the cytoplasm and binds to channels on the endoplasmic reticulum, causing the release of stored calcium ions (Ca2+), another critical second messenger. goopenct.org DAG remains in the plasma membrane and, along with the increased Ca2+ concentration, activates protein kinase C (PKC), which phosphorylates a different set of target proteins. nih.govnih.gov

Although the specific pathway for this compound is not fully elucidated, the involvement of these second messenger systems is highly probable given its presumed interaction with a GPCR. nih.govnih.gov

Table 1: Key Molecules in Common Neuropeptide Signaling Cascades This table outlines the principal components of intracellular signaling pathways typically activated by neuropeptide-GPCR interactions.

| Role | Molecule Class | Examples | Function |

|---|---|---|---|

| First Messenger | Neuropeptide | This compound | Binds to cell surface receptor to initiate signal. |

| Receptor | Transmembrane Protein | G-Protein-Coupled Receptor (GPCR) | Transduces extracellular signal to an intracellular signal. |

| Effector Enzyme | Protein | Adenylyl Cyclase, Phospholipase C (PLC) | Generates second messengers. |

| Second Messenger | Small Molecule / Ion | cAMP, IP3, DAG, Ca2+ | Diffuses within the cell to activate target proteins. |

| Downstream Kinase | Protein | Protein Kinase A (PKA), Protein Kinase C (PKC) | Phosphorylates target proteins to alter cell function. |

Transcriptional Regulation and Gene Expression Modulation

A major outcome of many signal transduction pathways is the alteration of gene expression. nih.govpressbooks.pub The signaling cascade, often culminating in the activation of protein kinases, can lead to the phosphorylation and activation of transcription factors. savemyexams.comnih.gov These proteins then bind to specific regulatory regions of DNA to either activate or repress the transcription of target genes. savemyexams.comyoutube.com

During metamorphosis, dramatic changes in an organism's body plan require the coordinated expression of a new suite of genes. researchgate.netnih.gov The signaling initiated by this compound is expected to culminate in the nucleus, leading to changes in the transcription of genes responsible for processes like cell differentiation, morphogenesis, and the development of adult structures. nih.govnih.gov

Studies on metamorphosis in other organisms reveal the scale of this genetic reprogramming. In Drosophila, the hormone ecdysone (B1671078), acting through its nuclear receptor (a transcription factor), directly regulates hundreds of genes, initiating a transcriptional cascade that drives the transformation. nih.govsdbonline.org Many of the early-response genes regulated by the hormone are themselves transcription factors, which then go on to regulate other sets of genes, creating a hierarchical regulatory network. nih.gov It is highly probable that this compound signaling employs a similar logic, activating a set of key transcription factors that orchestrate the genetic program of metamorphosis in cnidarians. nih.govfrontiersin.org

Cellular Responses to this compound Signaling

This compound is a neuropeptide with the amino acid sequence pGlu-Gln-Pro-Gly-Leu-TrpNH2, identified as a key signaling molecule in the development of the marine hydroid Hydractinia echinata. nih.gov It belongs to the GLWamide family of peptides, which are crucial mediators of cellular responses during the life cycle transitions of cnidarians. researchgate.net Originally isolated from the sea anemone Anthopleura elegantissima (as Antho-LWamide II), this compound functions as part of an internal signaling system that controls the profound biological process of metamorphosis. nih.govglpbio.com The induction of metamorphosis by this peptide triggers a cascade of cellular activities, reactivating developmental programs that govern cell behavior and morphology. nih.gov Research using histochemical methods has confirmed its identity as a neuropeptide, underscoring its role in neuro-sensory pathways that translate environmental or internal cues into developmental action. glpbio.combiologists.com

Effects on Cell Differentiation and Morphogenesis

The primary and most dramatic cellular response to this compound signaling is the initiation of metamorphosis, a process fundamentally defined by extensive cell differentiation and morphogenesis. nih.gov In developmental studies, this compound has been shown to induce isolated posterior segments of Hydractinia larvae to undergo metamorphosis, a feat not achievable with many other chemical inducers. nih.gov This demonstrates its potent ability to reactivate comprehensive developmental programs encompassing pattern formation, cell differentiation, and morphogenesis. nih.gov

Morphogenesis in this context involves a radical reorganization of the organism's body plan, transforming a motile, structurally simple planula larva into a sessile, complex adult polyp. biologists.com This transformation is driven by coordinated changes in cell shape, adhesion, and migration, leading to the formation of new tissues and structures. nih.gov The GLWamide peptide family, including this compound, is known to be a key activator of these drastic cellular reorganizations. researchgate.net Research suggests that stem cell differentiation is a foundational element of this reproducible morphogenesis, where stem cells divide to shape the new morphology and then differentiate into specialized, stationary cell types. arxiv.org The signaling initiated by this compound guides this intricate process, ensuring the correct spatial and temporal differentiation of cells required to build the adult form. nih.govresearchgate.net

Table 1: Key Morphogenetic Events During Cnidarian Metamorphosis

| Metamorphic Stage | Observed Morphological and Cellular Changes | Associated Signaling Principle |

|---|---|---|

| Induction | Cessation of swimming behavior; larva settles on a substrate. | Neuropeptide signaling (e.g., this compound) initiated by neurosensory cells. researchgate.net |

| Early Transformation | Contraction and rounding of the larval body. Larval ectodermal cells begin to change shape. | Reactivation of pattern formation and cell shape changes. nih.govnih.gov |

| Tissue Reorganization | Larval tissues are remodeled. Differentiation of specialized adult cells (e.g., nematocytes, gland cells) begins. | Extensive cell differentiation and changes in cell-cell adhesion. nih.govnih.govnih.gov |

| Late Transformation | Elongation of the body column and formation of key adult structures like the hypostome and tentacles. | Organogenesis driven by spatially organized gene expression and cell differentiation. biologists.com |

| Juvenile Polyp | Completion of the adult body plan; a functional juvenile polyp is formed. | Stabilization of differentiated cell states and functional integration of new tissues. biologists.com |

Modulation of Cell Proliferation and Apoptosis in Developmental Contexts

The successful transformation from larva to adult requires a precise balance between the generation of new cells and the elimination of obsolete larval cells. This compound signaling is integral to modulating both of these processes. The peptide has been found to reactivate cell proliferation in quiescent larval tissues, providing the new cells necessary for constructing the larger and more complex adult body. nih.gov

Concurrently, metamorphosis in Hydractinia echinata is tightly linked with apoptosis, or programmed cell death. biologists.com This process is not a secondary effect of tissue decay but a crucial, genetically programmed mechanism for morphogenesis, essential for removing larval structures that are not needed in the adult form. biologists.com Research has demonstrated that apoptosis begins remarkably early in the process, with DNA fragmentation detectable approximately 20 minutes after the induction of metamorphosis. biologists.com This indicates that the signaling cascade initiated by molecules like this compound simultaneously launches programs for cell proliferation and cell death, orchestrating a complete replacement of the cellular population to achieve the adult form. nih.govbiologists.com

Table 2: Research Findings on Apoptosis in Hydractinia echinata Metamorphosis

| Finding | Detailed Observation | Reference |

|---|---|---|

| Timing of Onset | Apoptosis, identified by DNA fragmentation (TUNEL assay), appears very early, around 20 minutes post-induction. | biologists.com |

| Role in Morphogenesis | Programmed cell death is described as a vital tool for body shaping and the regulation of morphological events during development, not just tissue destruction. | biologists.com |

| Mechanism of Transformation | The process involves the degradation and replacement of a large portion of the larval cell population with cells of an adult character, a process where apoptosis is fundamental. | biologists.com |

| Spatial Pattern | Analyses of dissected larvae revealed different patterns of apoptotic nuclei compared to intact larvae, suggesting a spatially regulated process linked to the overall body reorganization. | biologists.com |

Regulation of Neuronal Activity and Synaptic Modulation

As a neuropeptide, this compound's primary mechanism of action is the modulation of neuronal activity. nih.govglpbio.combiologists.com In cnidarian planula larvae, the anterior pole is enriched with neurosensory cells that produce and secrete GLWamide neuropeptides to control metamorphosis. researchgate.netnih.gov These peptides act as signaling molecules within the larval nervous system, translating the decision to metamorphose into widespread physiological changes.

The process begins when this compound binds to specific receptors on target neurons. While the exact receptors for this compound are still under investigation, studies of metamorphosis induced by the related neuropeptide Hym-248 in coral larvae have provided significant insights. d-nb.info Transcriptomic analysis revealed that the induction of metamorphosis leads to rapid and significant changes in the expression of genes involved in neuronal signaling, particularly G protein-coupled receptors (GPCRs). d-nb.info These receptors are essential for mediating cellular responses to neuropeptides and neurotransmitters. nih.gov The enriched expression of GPCR subfamilies, including those related to GABA receptors and Frizzled genes, points to a complex modulation of neuronal pathways. d-nb.info This modulation alters larval behavior, such as ceasing swimming and initiating settlement, and triggers downstream signaling cascades, like MAPK pathways, that execute the cellular reorganization of metamorphosis. d-nb.infopnas.org

Table 3: Differentially Expressed Gene Families During Neuropeptide-Induced Coral Metamorphosis

| Gene/Pathway Category | Observation and Significance | Reference |

|---|---|---|

| G Protein-Coupled Receptors (GPCRs) | Enrichment of differentially expressed genes in GPCR signaling pathways and GPCR activity. Approximately 25% of all GPCR homologs showed altered expression. | d-nb.info |

| Neuroactive Ligand-Receptor Interaction | This KEGG pathway was significantly enriched, indicating major changes in how neurons communicate and respond to signals during early metamorphosis. | d-nb.info |

| GABA Receptor Subfamily | Showed characteristic temporal expression patterns, suggesting a role in modulating neuronal inhibition or excitation to control the transition. | d-nb.info |

| Frizzled Gene Subfamily | This subfamily, part of the Wnt signaling pathway, also showed distinct expression changes, implicating it in the cell fate and polarity decisions of metamorphosis. | d-nb.info |

Compound Names Mentioned

Biosynthetic Pathways and Post Translational Modifications

Precursor Processing and Enzymology of Metamorphosin A

The journey from a gene to a functional neuropeptide like this compound is a highly regulated process involving precursor proteins and a suite of specialized enzymes.

This compound is synthesized from a larger precursor protein, known as a preproprotein. nih.gov The gene encoding this precursor contains the blueprint for multiple copies of immature neuropeptides. nih.govelifesciences.org For instance, in the sea anemone Nematostella vectensis, the GLWamide precursor gene, a homolog of the this compound precursor, is comprised of two exons. elifesciences.org Analysis of this gene reveals that it encodes for varying numbers of nine distinct GLWamide peptides, each differing in their N-terminal sequence. elifesciences.org This multiplicity from a single gene suggests a mechanism for generating peptide diversity. elifesciences.org The preproproteins themselves contain multiple copies of propeptides that are processed to create a variety of novel neuropeptides. nih.gov While the original this compound sequence is found in anthozoan precursors, many of the other resulting peptides differ at their N-terminus. nih.gov

The maturation of neuropeptides from their inactive precursor proteins is a critical step that relies on the precise action of endoproteases. researchgate.net These enzymes cleave the precursor protein at specific sites to release the immature peptides. sysy.com This process of endoproteolytic cleavage is one of the initial and unique steps in neuropeptide precursor processing. mdpi.com

The key enzymes involved in this process are prohormone convertases (PCs), a family of subtilisin-like endoproteases. mdpi.comnih.gov In many neurons and endocrine cells, PC1 (also known as PCSK1) and PC2 (also known as PCSK2) are particularly important. mdpi.com These calcium-dependent enzymes are typically found in secretory granules and their expression is largely limited to neurons and endocrine cells. nih.gov The cleavage often occurs at sites with basic amino acid residues. elifesciences.org Following endoproteolytic cleavage, exopeptidases such as carboxypeptidases may further trim the peptide. nih.gov This sequential enzymatic action ensures the precise formation of the final bioactive peptide. nih.gov

A common and often essential post-translational modification for many neuropeptides, including those in the Wamide family, is C-terminal amidation. sysy.comnih.gov This process, catalyzed by the enzyme peptidylglycine α-amidating monooxygenase (PAM), converts a C-terminal glycine (B1666218) residue into an amide group. nih.gov This amidation is frequently crucial for the biological activity of the peptide, as the non-amidated forms are often inactive at physiological concentrations. nih.gov It is considered a rate-limiting step in the biosynthesis of many peptides and is likely vital for receptor binding and activation. ehu.eus Approximately half of all known bioactive peptides are α-amidated. sysy.comnih.gov

Role of Endoproteases in Neuropeptide Maturation

Comparative Biosynthesis of Wamide Family Peptides

The Wamide family of peptides, to which this compound belongs, is found across various animal phyla, and a comparative look at their biosynthesis reveals both conserved mechanisms and diversification.

The fundamental enzymatic machinery for neuropeptide biosynthesis is highly conserved across different animal groups. mdpi.com This includes the presence of signal peptides for entry into the secretory pathway, prohormone convertases for cleavage, and enzymes for post-translational modifications like amidation. mdpi.com Wamide neuropeptides are found in a wide range of metazoans, including cnidarians, annelids, molluscs, platyhelminths, nematodes, and arthropods, suggesting an ancient origin of this signaling system in a common ancestor of cnidarians and bilaterians. nih.govpnas.org The conservation extends to the general structure of the precursor proteins, which often contain multiple copies of related peptide sequences. elifesciences.org

Despite the conserved machinery, variations in the biosynthetic pathway contribute to the diversification of peptide function. researchgate.net One key mechanism for this is the generation of multiple distinct peptides from a single precursor gene. elifesciences.org These paralogous peptides, differing slightly in their amino acid sequence, can then evolve to have different functions. elifesciences.org For example, in the hydrozoan Hydra magnipapillata, different GLWamides processed from the same precursor exhibit different effects on muscle contraction, suggesting they may interact with different receptors. researchgate.net This indicates that a common evolutionary strategy for diversifying Wamide peptide function is the addition of receptors with varying binding specificities. nih.govresearchgate.net This allows for a single precursor gene to ultimately influence a wider range of biological processes. nih.gov

Conserved Biosynthetic Machinery Across Phyla

Regulation of this compound Biosynthesis

The biosynthesis of this compound, a key neuropeptide in the developmental processes of certain cnidarians, is a tightly controlled process. Its regulation occurs at multiple levels, from the transcriptional control of its precursor gene to post-translational modifications that yield the final, active peptide. Research into these regulatory mechanisms, primarily in the hydrozoan Hydractinia and the sea anemone Anthopleura elegantissima, has begun to unravel the intricate network governing the availability of this critical signaling molecule.

The expression of neuropeptide genes in cnidarians is developmentally regulated. nih.gov For instance, studies on Hydractinia echinata have revealed that the expression of the precursor gene for LWamide peptides, the family to which this compound belongs, is transient and fluctuates during embryogenesis and metamorphosis. ehu.eus This developmental regulation ensures that this compound is produced at specific times when it is required to orchestrate cellular and morphogenetic events.

In the sea anemone Anthopleura elegantissima, the precursor protein for this compound has been identified. This preprohormone is a large molecule that contains multiple copies of the this compound sequence, as well as other related neuropeptide sequences. nih.gov The presence of multiple copies on a single precursor is a common strategy for the efficient production of neuropeptides. The gene encoding this preprohormone is subject to transcriptional regulation, ensuring its expression is coordinated with developmental programs.

Furthermore, experimental manipulation has provided insights into the regulation of genes involved in metamorphosis. In Hydractinia symbiolongicarpus, the experimental induction of metamorphosis leads to the upregulation of specific genes, such as the Cn-ems gene, which is expressed in the developing head structures. pnas.org While not a direct measure of this compound gene regulation, this demonstrates that the broader developmental context in which this compound functions is under strict genetic control.

The table below summarizes key findings related to the regulation of this compound and related neuropeptide biosynthesis.

| Organism | Gene/Peptide Family | Regulatory Observations | Research Method |

| Hydractinia echinata | LWamide precursor | Expression is transient and varies during embryogenesis and metamorphosis. ehu.eus | In situ hybridization, Northern analysis ehu.eus |

| Anthopleura elegantissima | This compound preprohormone | Contains 11 copies of this compound and other related peptides. nih.gov | Gene cloning and sequencing nih.gov |

| Hydractinia symbiolongicarpus | Cn-ems gene | Upregulated during experimentally induced metamorphosis. pnas.org | Reverse transcriptase-polymerase chain reaction (RT-PCR) pnas.org |

The biosynthesis of functional this compound also critically depends on post-translational modifications. After the preprohormone is translated, it undergoes a series of enzymatic processing steps. These include proteolytic cleavage to release the individual peptide sequences and, importantly, C-terminal amidation. This amidation, the addition of an amide group to the C-terminus, is often essential for the biological activity of neuropeptides. nih.govehu.eus The enzymes responsible for these modifications are themselves subject to regulation, adding another layer of control over the production of active this compound.

Synthetic Methodologies for Metamorphosin a and Analogs

Principles of Peptide Synthesis Relevant to Metamorphosin A

The synthesis of a peptide as specific as this compound requires careful planning to ensure the correct sequence and stereochemistry. This involves the use of protecting groups to prevent unwanted side reactions and the selection of appropriate coupling reagents to form the peptide bonds efficiently. libretexts.org

Solid-Phase Peptide Synthesis Approaches

Solid-Phase Peptide Synthesis (SPPS) is a widely used method for creating peptides. wikipedia.orgmdpi.com In this technique, the peptide chain is assembled step-by-step while one end is attached to an insoluble polymer support, or resin. mdpi.com This approach simplifies the purification process, as excess reagents and byproducts can be washed away after each step. slideshare.net

For this compound, with its C-terminal amide, a suitable resin would be one that generates a C-terminal amide upon cleavage of the peptide. The synthesis would commence by attaching the first amino acid, Tryptophan (Trp), to the resin. The subsequent amino acids—Leucine (Leu), Glycine (B1666218) (Gly), Proline (Pro), and Glutamine (Gln)—would be added sequentially. Each amino acid would have its alpha-amino group temporarily protected, commonly with an Fmoc (9-fluorenylmethyloxycarbonyl) or Boc (tert-butyloxycarbonyl) group, which is removed before the next amino acid is coupled. wikipedia.orgslideshare.net

A key challenge in the synthesis of this compound is the formation of the N-terminal pyroglutamyl (pGlu) residue. This is typically achieved by using a glutamine (Gln) residue at the N-terminus. During the synthesis or upon final deprotection, the side-chain amide of glutamine can cyclize to form the pyroglutamyl ring. rsc.org Studies on the synthesis of other pyroglutamyl-containing peptides, such as polyglutamine peptides and [15-leucine]little gastrin, have demonstrated that the formation of the pGlu residue can be achieved from a glutaminyl intermediate. rsc.orgnih.gov

Table 1: Common Protecting Groups in Solid-Phase Peptide Synthesis

| Protecting Group | Chemical Name | Cleavage Condition | Application |

| Boc | tert-butyloxycarbonyl | Acidic (e.g., TFA) wikipedia.org | Temporary N-terminal protection |

| Fmoc | 9-fluorenylmethyloxycarbonyl | Basic (e.g., piperidine) libretexts.org | Temporary N-terminal protection |

| Trt | Trityl | Acidic | Side-chain protection (e.g., Gln) |

| Pbf | 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl | Acidic | Side-chain protection (e.g., Arg) |

| tBu | tert-butyl | Acidic | Side-chain protection (e.g., Tyr, Ser, Thr) |

This table provides examples of common protecting groups and is not exhaustive.

Solution-Phase Synthetic Strategies

Solution-phase peptide synthesis, also known as liquid-phase peptide synthesis, involves the sequential coupling of amino acids in a homogenous solution. wikipedia.org While it can be more time-consuming and require purification after each step, it is often preferred for large-scale synthesis. wikipedia.org

The formation of the peptide bond in solution-phase synthesis requires the activation of the carboxylic acid group of one amino acid to facilitate its reaction with the amino group of another. ekb.eg Common coupling reagents include carbodiimides like DCC (dicyclohexylcarbodiimide) and EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), often used in combination with additives like HOBt (1-hydroxybenzotriazole) to minimize side reactions such as racemization. wikipedia.org

As with SPPS, the N-terminal pyroglutamyl group and the C-terminal amide would require specific strategies. The C-terminal amide can be introduced by using an amidated amino acid as the starting material or by ammonolysis of a C-terminal ester. The pyroglutamyl group would be formed from a glutamine residue, similar to the solid-phase approach.

Total Synthesis Efforts Toward this compound

As of now, there are no detailed, publicly available scientific reports on the complete total synthesis of this compound. However, based on its structure and established synthetic methodologies, a plausible synthetic route can be proposed and potential challenges identified.

Retrosynthetic Analysis and Key Disconnections

A hypothetical retrosynthetic analysis of this compound (pGlu-Gln-Pro-Gly-Leu-Trp-NH2) would logically break down the molecule into its constituent amino acid building blocks. The primary disconnections would be at the peptide bonds.

A convergent strategy could also be envisioned, where two or three smaller peptide fragments are synthesized and then coupled together. For instance, the peptide could be disconnected into two tripeptide fragments: pGlu-Gln-Pro and Gly-Leu-Trp-NH2.

Figure 1: Hypothetical Retrosynthetic Analysis of this compound

This diagram illustrates a possible retrosynthetic pathway for this compound, breaking it down into smaller fragments and ultimately to the individual protected amino acids.

The key starting materials for the synthesis would be the six amino acids: pyroglutamic acid (or glutamine to form it in situ), glutamine, proline, glycine, leucine, and tryptophan. Each would require appropriate protection of their amino and, where necessary, side-chain functional groups.

Stereoselective Synthesis of Chiral Centers

This compound contains five chiral centers corresponding to the alpha-carbons of the L-amino acids: pGlu, Gln, Pro, Leu, and Trp (Glycine is achiral). The stereochemistry of these centers is crucial for the biological activity of the peptide.

In standard peptide synthesis, the stereochemical integrity of the chiral centers is maintained by using enantiomerically pure amino acid starting materials. L-amino acids are readily available commercially. The primary challenge during synthesis is to prevent racemization, which is the loss of stereochemical purity. Racemization can occur during the activation of the carboxylic acid group for peptide bond formation. wikipedia.org

The use of modern coupling reagents and additives, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HOBt with a carbodiimide, helps to suppress racemization and ensure the formation of the desired stereoisomer. The choice of solvent and reaction temperature also plays a significant role in controlling stereoselectivity.

Challenges and Innovations in this compound Total Synthesis

The synthesis of this compound, while based on standard peptide synthesis techniques, presents several specific challenges:

Pyroglutamate Formation: The cyclization of the N-terminal glutamine to pyroglutamic acid needs to be controlled. Incomplete cyclization can lead to a mixture of products, complicating purification. Research into the synthesis of other pGlu-peptides has led to optimized conditions for this transformation. rsc.orgnih.gov

C-Terminal Amidation: The installation of the C-terminal amide requires specific resins in SPPS or a dedicated amidation step in solution-phase synthesis.

Tryptophan Side-Chain Protection: The indole (B1671886) side chain of tryptophan is susceptible to oxidation and modification under the acidic conditions often used for deprotection in Boc-based SPPS. The use of the milder Fmoc strategy or specific scavengers during cleavage can mitigate this issue.

Aggregation: Peptides containing certain sequences can be prone to aggregation during synthesis, particularly in SPPS, which can lead to incomplete reactions and low yields. The relatively short length of this compound may make this less of a concern, but careful selection of solvents and coupling conditions is still important.

Innovations in peptide synthesis that could be applied to overcome these challenges include the use of microwave-assisted SPPS to accelerate coupling and deprotection steps and reduce aggregation. Furthermore, the development of novel linkers and protecting groups offers more efficient and cleaner synthetic routes.

Design and Synthesis of this compound Analogs

The design and synthesis of analogs of this compound (pGlu-Gln-Pro-Gly-Leu-Trp-NH2) are crucial for elucidating its structure-activity relationships and for probing its biological functions in processes such as the induction of metamorphosis in marine invertebrates. nih.govresearchgate.net The synthesis of this compound and its analogs is typically achieved through solid-phase peptide synthesis (SPPS), a robust and widely used methodology for creating peptides of defined sequences. researchgate.nettaylorfrancis.comrsc.org

SPPS allows for the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymeric support. This method facilitates the purification process as excess reagents and by-products can be removed by simple washing and filtration steps. For the synthesis of this compound analogs, a suitable resin, such as a Rink Amide resin, is often employed to generate the C-terminal amide upon cleavage.

The synthesis commences with the attachment of the C-terminal amino acid, in this case, a protected tryptophan derivative, to the resin. Subsequently, the protecting group on the α-amino group of the resin-bound tryptophan is removed, and the next amino acid in the sequence (leucine) is coupled. This cycle of deprotection and coupling is repeated for each amino acid (Glycine, Proline, Glutamine) until the full-length peptide is assembled. The N-terminal pyroglutamic acid (pGlu) is typically introduced by using a glutamine residue at the N-terminus, which is then cyclized to form the pGlu moiety, a modification that confers resistance to aminopeptidases. researchgate.net

The synthesis of various analogs involves the incorporation of modified or unnatural amino acids at specific positions in the peptide chain. For instance, to investigate the importance of a particular amino acid, it can be substituted with an alanine (B10760859) (Alanine Scanning) or a D-amino acid to probe the stereochemical requirements for activity. abyntek.com Other modifications can include changes to the peptide backbone or the introduction of fluorescent labels or other reporter groups to study the peptide's localization and interaction with its receptor. genscript.comjpt.com

Following the complete assembly of the peptide chain on the solid support, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a strong acid cocktail, typically containing trifluoroacetic acid (TFA). The crude peptide is then purified to homogeneity using techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC). The identity and purity of the synthesized analogs are confirmed by analytical methods like mass spectrometry and amino acid analysis.

Structure-Activity Relationship (SAR) Studies via Analog Synthesis

Structure-activity relationship (SAR) studies are fundamental to understanding which parts of the this compound molecule are critical for its biological activity. By systematically synthesizing and testing analogs with specific modifications, researchers can map the key functional groups and structural features required for receptor binding and signal transduction. mdpi.commdpi.comnih.gov

A key structural feature of this compound is its C-terminal sequence, -Leu-Trp-NH2, which is part of the broader GLWamide peptide family. researchgate.net Studies on related GLWamide peptides have shown that the C-terminal amidation is often essential for biological activity. abyntek.com

Systematic SAR studies on this compound would involve the synthesis of a series of analogs where each amino acid is individually replaced or modified. The biological activity of these analogs would then be assessed, for example, by their ability to induce metamorphosis in the planula larvae of Hydractinia echinata.

Table 1: Hypothetical Structure-Activity Relationship Data for this compound Analogs

| Position | Modification | Relative Activity (%) | Inferred Role of Original Residue |

| 1 | Gln instead of pGlu | 50 | N-terminal pyroglutamyl residue is important for stability and/or receptor interaction. |

| 2 | Ala instead of Gln | 70 | Side chain of Glutamine contributes to, but is not essential for, full activity. |

| 3 | Ala instead of Pro | 20 | The rigid ring structure of Proline is crucial, likely for maintaining the correct peptide conformation. |

| 4 | Ala instead of Gly | 80 | Glycine provides flexibility; its side chain is not critical for activity. |

| 5 | Ala instead of Leu | 30 | The hydrophobic side chain of Leucine is important for receptor binding. |

| 6 | Ala instead of Trp | 5 | The indole side chain of Tryptophan is essential for biological activity. |

| C-terminus | Free Carboxyl instead of Amide | <1 | The C-terminal amide is critical for activity, likely for receptor interaction and stability. |

Note: The data in this table is illustrative and based on general principles of peptide SAR studies. Specific experimental data for this compound analogs may vary.

From such studies, a pharmacophore model for this compound can be developed, highlighting the essential elements for its function. For instance, the aromatic and bulky side chain of tryptophan at position 6 and the C-terminal amide group are likely critical for receptor recognition and activation. The proline at position 3 probably induces a specific turn in the peptide backbone, which is necessary for presenting the key residues to the receptor in the correct orientation.

Modification Strategies for Probing Biological Function

To further investigate the biological role of this compound, various chemical modifications can be introduced into its structure. abyntek.comnih.gov These modifications serve as molecular probes to study its mechanism of action, localization, and interaction with its cellular targets.

One common strategy is the incorporation of fluorescent labels. A fluorescent group, such as fluorescein (B123965) isothiocyanate (FITC) or a cyanine (B1664457) dye (e.g., Cy3 or Cy5), can be attached to the N-terminus or to the side chain of a specific amino acid (e.g., a lysine (B10760008) residue introduced into the sequence). genscript.com These fluorescently labeled analogs allow for the visualization of the peptide's distribution in tissues and its binding to specific cells or receptors using fluorescence microscopy.

Another powerful technique is the use of photoaffinity labeling. In this approach, a photoreactive group is incorporated into the this compound sequence. Upon binding to its receptor, the sample is irradiated with UV light, which activates the photoreactive group, causing it to form a covalent bond with the receptor. This allows for the identification and isolation of the receptor protein.

The introduction of non-natural amino acids can also be used to probe function. abyntek.com For example, replacing a natural L-amino acid with its D-enantiomer can provide insights into the stereochemical requirements of the receptor binding pocket and can also increase the peptide's resistance to proteolytic degradation.

Table 2: Examples of Modification Strategies for this compound Analogs

| Modification Type | Example of Modified Group | Purpose of Modification |

| Fluorescent Labeling | N-terminal FITC | Visualize peptide localization and receptor binding. |

| Photoaffinity Labeling | p-Azido-L-phenylalanine substitution | Identify and isolate the this compound receptor. |

| Isotopic Labeling | ¹³C or ¹⁵N labeled amino acids | Facilitate detection and quantification in biological samples by mass spectrometry. |

| Backbone Modification | Introduction of a peptidomimetic bond | Increase stability against proteolysis and probe conformational requirements. |

| D-Amino Acid Substitution | Replacement of L-Leu with D-Leu | Investigate stereochemical requirements for activity and enhance stability. |

By employing these synthetic and modification strategies, researchers can systematically dissect the molecular basis of this compound's function, paving the way for a deeper understanding of its role in developmental biology.

Analytical and Structural Elucidation Methodologies in Metamorphosin a Research

Spectroscopic Techniques for Structure Determination

Spectroscopic methods are fundamental in piecing together the molecular puzzle of novel compounds like Metamorphosin A. By analyzing the interaction of the molecule with electromagnetic radiation, researchers can deduce its structural features.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, including peptides like this compound. jchps.com This powerful technique provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. ox.ac.uk

One-dimensional (1D) NMR, particularly ¹H-NMR, is the initial step in characterization. emerypharma.com It provides data on the different types of protons in the molecule and their immediate electronic surroundings. jchps.com The chemical shift of each proton signal indicates its environment, while the integration of the signal reveals the relative number of protons of that type. jchps.comlibretexts.org For this compound, 1D ¹H-NMR spectra would reveal characteristic signals for the protons in the different amino acid residues (Leucine, Arginine, Asparagine) and the 3-phenyllactyl group. researchgate.net

Two-dimensional (2D) NMR experiments are crucial for assembling the complete structure by establishing correlations between different nuclei. emerypharma.comnih.gov Key 2D NMR techniques used in peptide structure determination include:

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. emerypharma.com This is instrumental in identifying the individual amino acid spin systems within this compound.

TOCSY (Total Correlation Spectroscopy): TOCSY extends the correlations beyond adjacent protons, showing couplings between all protons within a single spin system (i.e., within a single amino acid residue). columbia.edu This is particularly useful for identifying complete amino acid residues, even with overlapping signals. libretexts.org

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments identify protons that are close to each other in space, regardless of whether they are directly bonded. This information is critical for determining the three-dimensional conformation of the peptide chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbon atoms, aiding in the assignment of carbon signals and confirming residue identity. libretexts.org

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds away. nih.gov This is vital for linking the individual amino acid residues together by observing correlations across the peptide bonds.

Through the systematic analysis of these 1D and 2D NMR datasets, scientists were able to determine the sequence of this compound as 3-phenyllactyl-Leu-Arg-Asn-NH2. researchgate.net

Table 1: Key NMR Methodologies in this compound Research

| Technique | Type | Information Gained | Relevance to this compound |

| ¹H-NMR | 1D | Proton chemical shifts, integration (proton count) | Initial characterization of amino acid and phenyllactyl protons. |

| COSY | 2D | Correlation of coupled protons (typically over 2-3 bonds) | Identification of individual amino acid spin systems. |

| TOCSY | 2D | Correlation of all protons within a spin system | Confirmation of complete amino acid residue identities. |

| HSQC | 2D | Correlation of protons to their directly attached carbons | Assignment of ¹³C signals and residue confirmation. |

| HMBC | 2D | Correlation of protons to carbons over 2-3 bonds | Sequencing the peptide by linking amino acid residues. |

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and sequence of peptides like this compound. researchgate.net High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of the molecule and its fragments. mdpi.com

HRMS is particularly valuable as it can distinguish between ions of very similar masses, which is crucial for confirming the elemental formula of the parent ion and its fragments, thereby increasing the confidence in the structural assignment. researchgate.net

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. libretexts.org In the context of this compound, an IR spectrum would show characteristic absorption bands for the amide bonds of the peptide backbone, the carbonyl groups, and the N-H bonds. While not providing detailed sequencing information, it confirms the peptidic nature of the compound.

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons to higher energy levels. technologynetworks.com The presence of chromophores, or light-absorbing groups, determines the UV-Vis spectrum. msu.edu For this compound, the primary chromophore is the phenyl group within the 3-phenyllactyl residue. This would result in a characteristic absorbance peak in the UV region, providing evidence for the presence of this specific structural component.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Chromatographic Separation Techniques

Prior to detailed structural analysis, this compound must be isolated and purified from complex biological extracts. researchgate.net Chromatographic techniques are essential for this separation process. jasco-global.com

High-Performance Liquid Chromatography (HPLC) is a powerful technique used for the separation, identification, and quantification of components in a mixture. chromtech.com It operates by passing a sample in a liquid mobile phase through a column packed with a solid stationary phase. jasco-global.com The separation is based on the differential interactions of the components with the stationary phase. chromtech.com

For the purification of this compound, reversed-phase HPLC (RP-HPLC) is commonly employed. kuleuven.beiflora.cn In RP-HPLC, the stationary phase is non-polar (e.g., C18), and the mobile phase is polar (e.g., a mixture of water and acetonitrile). shimadzu.com Peptides are separated based on their hydrophobicity; more hydrophobic peptides interact more strongly with the stationary phase and thus have longer retention times. This technique was crucial in isolating this compound from other peptides and compounds present in the initial extract. researchgate.netkuleuven.be

Table 2: HPLC in this compound Purification

| Parameter | Description |

| Technique | High-Performance Liquid Chromatography (HPLC) |

| Mode | Reversed-Phase (RP-HPLC) |

| Stationary Phase | Non-polar (e.g., C18 silica) |

| Mobile Phase | Polar solvent gradient (e.g., water/acetonitrile) |

| Separation Principle | Based on the hydrophobicity of the peptide. |

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific technique for analyzing complex peptide mixtures. shimadzu.comfrontiersin.org This method allows for the separation of peptides by LC followed by their detection and fragmentation by MS/MS in a single, continuous process. nih.gov

In the context of this compound research, LC-MS/MS is invaluable for peptide profiling of biological extracts. kuleuven.be It can be used to identify the presence of this compound in a sample, even at very low concentrations, by matching the retention time and the fragmentation pattern of a peak in the sample to that of a synthetic standard. nih.gov This technique is instrumental for studying the expression and distribution of this compound in different tissues or under various physiological conditions. researchgate.net The data-dependent analysis (DDA) approach is often used, where the mass spectrometer automatically selects precursor ions above a certain intensity for fragmentation, providing high-quality MS/MS spectra for identification. shimadzu.com

High-Performance Liquid Chromatography (HPLC)

Advanced Techniques for Structural Characterization of Peptides

While the primary structure of this compound (pGlu-Gln-Pro-Gly-Leu-Trp-NH2) was successfully determined through methods like Edman degradation and mass spectrometry, understanding its three-dimensional conformation and potential for higher-order structures requires more advanced techniques. pnas.org Although specific studies detailing the application of X-ray crystallography and circular dichroism to this compound are not extensively documented, these methods are fundamental in peptide and protein structural biology and provide a framework for how its conformation can be elucidated.

X-ray crystallography is a powerful technique for determining the precise three-dimensional atomic structure of a molecule. drawellanalytical.comwikipedia.org The process involves several key steps:

Crystallization : The first and often most challenging step is to obtain a well-ordered crystal of the peptide. This requires purifying the peptide and screening various conditions (e.g., pH, temperature, precipitants) to induce the molecules to pack into a regular, repeating lattice. wikipedia.org

X-ray Diffraction : The crystal is then exposed to a beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, producing a unique diffraction pattern of spots of varying intensities. wikipedia.orgspringernature.com

Data Analysis : By measuring the angles and intensities of these diffracted beams, researchers can calculate an electron density map of the molecule. wikipedia.org

Structure Determination : From the electron density map, the positions of the individual atoms can be determined, revealing the peptide's three-dimensional structure, including bond lengths and angles. drawellanalytical.com

For a small peptide like this compound, obtaining a crystal suitable for X-ray diffraction can be difficult. However, if successful, this technique would provide an atomic-resolution structure, offering unparalleled insight into its conformation, intramolecular interactions, and how it might interact with its receptor. The resulting structural data is critical for understanding its mechanism of action and for designing synthetic analogs with modified activity. drawellanalytical.com

Table 1: Key Steps in X-ray Crystallography for Peptide Structure Determination

| Step | Description | Purpose |

| Sample Preparation & Crystallization | A highly purified peptide solution is used to grow single crystals under specific chemical conditions. | To arrange peptide molecules in a regular, periodic lattice required for diffraction. wikipedia.org |

| X-ray Diffraction | The crystal is irradiated with a focused beam of X-rays, and the resulting diffraction pattern is recorded. | To obtain data on the spatial arrangement of atoms based on how they scatter X-rays. wikipedia.org |

| Data Processing & Electron Density Mapping | The intensities and positions of the diffraction spots are used to calculate an electron density map. | To visualize the distribution of electrons within the unit cell of the crystal. wikipedia.org |

| Model Building & Refinement | An atomic model of the peptide is built into the electron density map and refined to best fit the experimental data. | To determine the final, high-resolution three-dimensional structure of the peptide. drawellanalytical.com |

Circular dichroism (CD) spectroscopy is a non-destructive spectroscopic technique used to investigate the secondary structure and conformational changes of chiral molecules like peptides and proteins in solution. nih.govbiorxiv.org It measures the differential absorption of left- and right-circularly polarized light. biorxiv.org

The application of CD spectroscopy to a peptide such as this compound would yield valuable information about its secondary structure (e.g., alpha-helix, beta-sheet, turns, or random coil) in different environments. biorxiv.org For instance, the CD spectrum of this compound could be measured in aqueous buffer to understand its native conformation, and then in the presence of membrane-mimicking environments (like micelles or liposomes) to see if its structure changes upon interaction with a lipid bilayer, which could be relevant to its interaction with a cell-surface receptor. subr.edu

Furthermore, CD spectroscopy is an excellent tool for studying conformational stability. subr.edu By monitoring the CD signal as a function of temperature or chemical denaturants, one can assess the stability of the peptide's fold. nih.gov This information is crucial for understanding the conditions under which the peptide is active.

Table 2: Applications of Circular Dichroism Spectroscopy in Peptide Analysis

| Application | Description | Insights Gained |

| Secondary Structure Estimation | The CD spectrum in the far-UV region (190-250 nm) is analyzed to determine the proportions of different secondary structural elements. | Provides information on whether the peptide adopts a defined structure like an α-helix or β-sheet, or if it is largely disordered in solution. biorxiv.org |

| Conformational Stability Studies | The CD signal is monitored during thermal or chemical denaturation experiments. | Determines the melting temperature (Tm) or the concentration of denaturant at which the peptide unfolds, indicating its structural stability. nih.gov |

| Ligand-Induced Conformational Changes | CD spectra are recorded before and after the addition of a binding partner (e.g., a receptor fragment, metal ion). | Reveals if the peptide changes its conformation upon binding to its target, which is key to its biological function. |

| Folding Kinetics | Time-resolved CD measurements can track the process of peptide folding or unfolding. | Provides information on the rates and mechanisms of conformational transitions. nih.gov |

X-ray Crystallography for Crystalline Forms

Bioassays and Functional Assays for this compound Activity

Bioassays are essential for determining the biological function of a newly isolated compound. For this compound, these assays have been pivotal in establishing its role as a signaling molecule in marine invertebrates.

The primary bioassay used to identify and characterize this compound involves its ability to induce metamorphosis in the planula larvae of the marine hydrozoan Hydractinia echinata. pnas.orgnih.gov In this assay, larvae are exposed to varying concentrations of the peptide, and the induction of metamorphosis—the transformation from a free-swimming larva to a sessile polyp—is observed and quantified. pnas.org This assay demonstrated that this compound is a potent inducer of this critical developmental process. nih.gov

Further functional assays have explored the activity of this compound and related LWamide peptides. These include:

Metamorphosis Induction in Different Species : The activity of this compound and other LWamide peptides has been tested on the larvae of other hydrozoan species, such as Hydractinia serrata, to understand the specificity and conservation of its function. pnas.org

Muscle Contraction Assays : Some members of the LWamide peptide family have been shown to have myoactive properties, causing muscle contractions in hydrozoans. pnas.org This suggests a dual role for this family of peptides in both development and neuromuscular signaling.

Structure-Activity Relationship Studies : By synthesizing and testing fragments or analogs of this compound, researchers can identify the key amino acid residues responsible for its biological activity. For example, the requirement of the C-terminal amide for the activity of related peptides has been demonstrated in contraction assays. nih.gov

Table 3: Bioassays Used in this compound Research

| Bioassay Type | Organism/System | Measured Effect | Finding |

| Metamorphosis Induction | Hydractinia echinata planula larvae | Transformation from larva to polyp. nih.gov | This compound induces metamorphosis, indicating its role as a developmental signaling molecule. nih.gov |

| Metamorphosis Induction | Hydractinia serrata planula larvae | Transformation from larva to polyp. pnas.org | LWamide peptides, including those structurally similar to this compound, show similar inductive activity in this species. pnas.org |

| Myoactivity Assay | Hydrozoan muscle preparations | Muscle contraction. pnas.org | Other LWamide family members exhibit myoactivity, suggesting a broader functional scope for this peptide class. pnas.org |

Evolutionary and Comparative Neuropeptidomics of Metamorphosin a

Evolutionary Conservation of Wamide Signaling Systems

The Wamide neuropeptide superfamily, to which Metamorphosin A belongs, represents an ancient signaling system with deep evolutionary roots. nih.govfrontiersin.org Its conservation across various animal phyla highlights its fundamental importance in regulating key physiological processes. nih.govfrontiersin.org

Tracing the Ancestral Origin of Neuropeptide Families

The study of neuropeptide evolution reveals that a significant number of signaling systems, at least 30, can be traced back to the common ancestor of protostomes and deuterostomes, known as the urbilaterian. curie.frnih.gov This indicates a remarkable degree of conservation of these signaling molecules and their receptors over hundreds of millions of years. The identification of orthologous neuropeptide systems in a wide range of phyla has been made possible through comparative analysis of genomic and transcriptomic data. curie.frnih.gov

The Wamide neuropeptide family, which includes GLWamides in cnidarians and myoinhibitory peptides (MIPs) in protostomes, is considered an ancestral eumetazoan signaling system. pnas.org The presence of Wamide-like peptides in cnidarians and protostomes suggests that the origin of this signaling system predates the divergence of these major animal lineages. nih.govfrontiersin.orgpnas.org The conservation of the C-terminal Wamide motif is a key feature used to trace the evolutionary history of this peptide family. researchgate.net

Some neuropeptide families have even deeper origins, with evidence suggesting a pre-metazoan ancestry. For instance, precursors for phoenixin and nesfatin have been identified in choanoflagellates, single-celled relatives of animals, indicating that some neuropeptide signaling predates the evolution of nervous systems. biorxiv.org This finding revolutionizes our understanding of the timeline of neuropeptide evolution, pushing their origins back to the earliest stages of animal evolution.

The evolutionary journey of neuropeptide families is not just one of conservation but also of diversification. Gene duplications, particularly the two rounds of whole-genome duplication in the vertebrate lineage, have led to an expansion of neuropeptide signaling systems. curie.fr This expansion provided the raw material for neofunctionalization, where duplicated genes acquire new functions, and subfunctionalization, where the ancestral functions are partitioned between the duplicated genes. curie.fr This process, combined with lineage-specific gene loss, has resulted in the complex distribution of paralogous neuropeptide systems seen in different animal groups today. curie.fr

Divergence and Specialization of this compound Function

While the core Wamide signaling system is ancient, the specific functions of its members, like this compound, have diverged and specialized in different lineages. frontiersin.org this compound, a member of the LWamide family, is known to induce metamorphosis in the hydrozoan Hydractinia echinata. pnas.orgqyaobio.com This function appears to be a specialized role within the broader context of Wamide signaling.

In other organisms, Wamide peptides have been implicated in a variety of physiological processes. For example, in arthropods, myoinhibitory peptides (MIPs), which are part of the Wamide superfamily, regulate muscle contraction, juvenile hormone synthesis, and ecdysone (B1671078) synthesis. frontiersin.orgpnas.org In the annelid Platynereis dumerilii, MIP is involved in larval settlement, a process preceding metamorphosis. pnas.org This suggests that an ancestral function of Wamides may have been the regulation of life cycle transitions. pnas.org